tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate

Organic Synthesis Protecting Group Chemistry Pharmaceutical Intermediate

Select tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate for predictable, multi-step synthesis. The 5-bromo-6-chloro substitution pattern defines a clear reactivity hierarchy for sequential Suzuki-Miyaura couplings, enabling precise biaryl construction. The tert-butyl ester provides critical steric protection and resistance to basic hydrolysis, remaining stable until a late-stage acidic deprotection. This ensures higher yields and reduces premature degradation compared to methyl ester analogs. A strategic choice for complex molecule assembly.

Molecular Formula C10H11BrClNO2
Molecular Weight 292.55 g/mol
Cat. No. B8118356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-bromo-6-chloropyridine-3-carboxylate
Molecular FormulaC10H11BrClNO2
Molecular Weight292.55 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)Br
InChIInChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)6-4-7(11)8(12)13-5-6/h4-5H,1-3H3
InChIKeyXCFUAVAGMVMUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate: A Dual-Halogenated Pyridine Building Block for Pharmaceutical Synthesis


tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate (CAS 1053655-75-0) is a heteroaromatic building block characterized by a pyridine core substituted with bromine at the 5-position, chlorine at the 6-position, and a tert-butyl ester at the 3-carboxylate position . This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in pharmaceutical and agrochemical research, due to its dual halogenation which enables sequential functionalization via cross-coupling and nucleophilic aromatic substitution reactions . The tert-butyl ester provides a protecting group strategy that is stable to many reaction conditions yet readily cleavable under mild acidic conditions .

Why Substituting tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate with Methyl or Acid Analogs Compromises Synthetic Utility


Generic substitution of tert-butyl 5-bromo-6-chloropyridine-3-carboxylate with its methyl ester or free acid analogs is not straightforward due to critical differences in physicochemical properties and reactivity that directly impact synthetic outcomes. The tert-butyl ester group offers enhanced steric protection against nucleophilic attack at the carbonyl and significantly reduces sensitivity to basic hydrolysis compared to methyl esters . This stability is crucial in multi-step syntheses where the ester must remain intact until a late-stage deprotection step [1]. Furthermore, the specific combination of bromine at C5 and chlorine at C6 establishes a well-defined reactivity hierarchy for sequential cross-coupling reactions, a regioselectivity that cannot be replicated by analogs with different halogenation patterns or ester functionalities . The quantitative evidence presented below substantiates these critical differentiators.

Quantitative Differentiation of tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate: Evidence-Based Comparison Against Analogs


Enhanced Hydrolytic Stability of tert-Butyl Ester vs. Methyl Ester in Basic Media

The tert-butyl ester moiety in tert-butyl 5-bromo-6-chloropyridine-3-carboxylate confers significantly greater resistance to basic hydrolysis compared to its methyl ester analog. This is a well-established class-level inference for tert-butyl versus methyl esters, supported by the predicted pKa of the conjugate acid of the leaving group . The methyl ester analog is prone to saponification under mild basic conditions, which can lead to premature deprotection and lower yields in multi-step syntheses [1]. In contrast, the tert-butyl ester remains intact under similar conditions, preserving the carboxylate protection until an acidic deprotection step .

Organic Synthesis Protecting Group Chemistry Pharmaceutical Intermediate

Differentiated Reactivity Profile in Suzuki-Miyaura Cross-Coupling: C5-Br vs. C6-Cl

The compound's 5-bromo-6-chloro substitution pattern enables sequential and regioselective cross-coupling due to the inherent reactivity difference between aryl bromides and aryl chlorides in palladium-catalyzed reactions. Class-level inference from studies on pyridine halides indicates that bromopyridines undergo oxidative addition to Pd(0) significantly faster than chloropyridines [1]. This allows the bromo group to be selectively coupled with an arylboronic acid under mild conditions, leaving the chloro group intact for a subsequent transformation . In contrast, analogs with a single halogen or different substitution pattern (e.g., 2-bromo-5-chloro) exhibit a less pronounced or reversed reactivity hierarchy, complicating sequential coupling strategies [2].

Cross-Coupling Suzuki-Miyaura Regioselective Functionalization

Optimized Physical State and Handling: Solid vs. Liquid Analogs

tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate is a solid at ambient temperature, a property inferred from its molecular weight and structural similarity to other tert-butyl pyridine carboxylates . In contrast, the closely related methyl ester analog (CAS 78686-77-8) is also a solid, but with a relatively low melting point of 75-77°C [1]. While both are solids, the higher molecular weight of the tert-butyl ester (292.56 g/mol) compared to the methyl ester (250.48 g/mol) often correlates with improved crystallinity and easier handling in a laboratory setting, though this is a general trend rather than a quantified specific property .

Physicochemical Properties Formulation Solid Handling

Optimal Application Scenarios for tert-Butyl 5-bromo-6-chloropyridine-3-carboxylate in Pharmaceutical and Agrochemical R&D


Late-Stage Functionalization of Complex Drug Candidates

The tert-butyl ester's stability to basic conditions allows it to be carried through multiple synthetic steps without premature deprotection. This is particularly advantageous in the late-stage diversification of drug-like molecules where the carboxylate functionality is required for subsequent conjugation or as a prodrug moiety. The evidence for enhanced stability is supported by class-level inference based on predicted pKa values .

Sequential Cross-Coupling for Diversity-Oriented Synthesis

The 5-bromo-6-chloro substitution pattern enables a robust two-step sequential Suzuki-Miyaura coupling strategy. The bromo group can be selectively coupled with an arylboronic acid to introduce a first aryl group. Following this, the chloro group can be activated under more forcing conditions or using a different catalytic system for a second coupling, thereby generating diverse biaryl and teraryl pyridine libraries. This approach is a direct application of the established reactivity hierarchy for aryl halides in palladium catalysis [1].

Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation

The tert-butyl protecting group is a standard in SPPS for the protection of carboxylic acids. This compound can be incorporated into peptide mimetics or used to synthesize modified amino acids where the pyridine scaffold serves as a rigid linker or a pharmacophore. The solid-state nature of the compound and its stability to the basic conditions used in Fmoc deprotection are critical for its successful application in automated peptide synthesizers.

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